CYP1A2 Inhibition: Potency and Selectivity Profile Differentiating from Broader Cytochrome P450 Inhibitors
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine acts as a selective inhibitor of cytochrome P450 1A2 (CYP1A2) with a reported Ki value of 0.5 µM, indicating significant inhibitory potential that could affect the pharmacokinetics of co-administered CYP1A2 substrates . In contrast, closely related pyrazolo[3,4-d]pyrimidine derivatives with different substitution patterns, such as those bearing amino groups at the 4-position or alternative alkylthio groups, exhibit varying degrees of CYP inhibition and selectivity, often with less favorable profiles (e.g., broader CYP inhibition or weaker potency against CYP1A2) [1]. This selectivity profile makes the target compound a valuable tool for studying CYP1A2-mediated metabolism and for assessing potential drug-drug interaction liabilities in early-stage drug discovery.
| Evidence Dimension | CYP1A2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 µM |
| Comparator Or Baseline | Other pyrazolo[3,4-d]pyrimidine derivatives: generally broader CYP inhibition profile or weaker CYP1A2 inhibition |
| Quantified Difference | Approximately 0.5 µM Ki, with reported selectivity over other CYP isoforms (qualitative class inference) |
| Conditions | In vitro enzyme inhibition assay, likely using human recombinant CYP1A2 or human liver microsomes |
Why This Matters
This data allows researchers to prioritize 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a specific CYP1A2 probe or to anticipate metabolic liabilities when designing derivative libraries, providing a clear procurement rationale over less-characterized analogs.
- [1] BindingDB. Assay data for CYP1A2 inhibition by pyrazolo[3,4-d]pyrimidine derivatives. View Source
